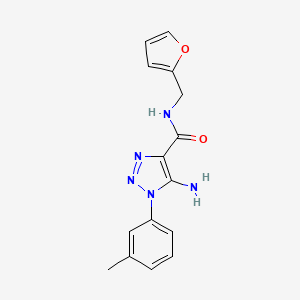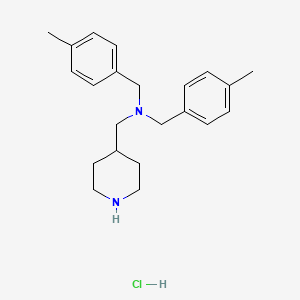
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in several physiological and pathological processes.
Mecanismo De Acción
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that modulate several physiological processes.
Biochemical and Physiological Effects:
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been shown to modulate several biochemical and physiological processes, including neuroprotection, inflammation, and oxidative stress. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, the compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the study of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, including its potential therapeutic effects in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety. Further research is also needed to optimize the synthesis process of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride and to develop more potent and selective agonists of the α7 nAChR. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on different cell types and in different brain regions need to be further explored to fully understand its mechanisms of action.
Métodos De Síntesis
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methylbenzyl chloride, piperidine, and formaldehyde. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic effects in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models.
Propiedades
IUPAC Name |
N,N-bis[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-3-7-20(8-4-18)15-24(17-22-11-13-23-14-12-22)16-21-9-5-19(2)6-10-21;/h3-10,22-23H,11-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMSYGAICYXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CCNCC2)CC3=CC=C(C=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
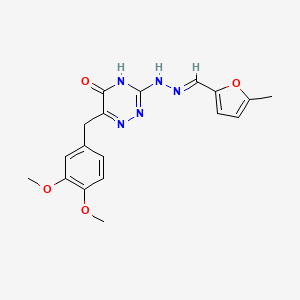

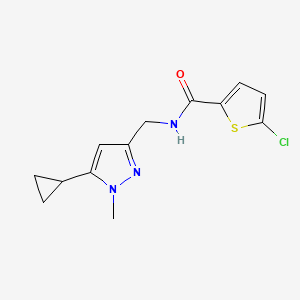
![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)
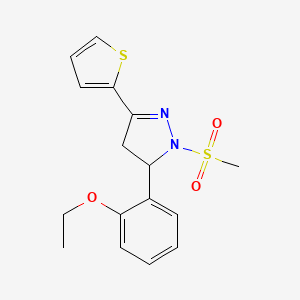
![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)
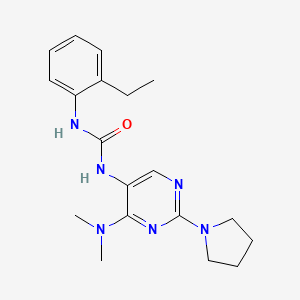
![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)
